N-[1H-indol-3-yl(phenyl)methyl]-4-methoxy-N-methylbenzamide
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Overview
Description
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methoxy-N-methylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methoxy-N-methylbenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the indole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methoxy-N-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
N-[(1H-Indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effect on tubulin polymerization.
N-(1H-Indol-3-ylmethyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Exhibits antiproliferative activities against cancer cell lines.
Uniqueness
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methoxy-N-methylbenzamide is unique due to its specific structural features and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H22N2O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C24H22N2O2/c1-26(24(27)18-12-14-19(28-2)15-13-18)23(17-8-4-3-5-9-17)21-16-25-22-11-7-6-10-20(21)22/h3-16,23,25H,1-2H3 |
InChI Key |
HFIHNFAZPHEXFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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